oxido carbonate

Übersicht

Beschreibung

Oxido carbonate is a chemical compound that consists of carbonate ions bonded to metal ions through oxygen atoms. This compound is part of a broader class of carbonate minerals, which are significant in various geological and industrial processes. Carbonate minerals, including this compound, play a crucial role in the carbon cycle and are widely used in industrial applications due to their chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxido carbonate can be synthesized through various methods, including the reaction of metal oxides with carbon dioxide. One common laboratory method involves the reaction of a metal oxide with carbon dioxide gas under controlled conditions to form the desired this compound compound.

Industrial Production Methods: In industrial settings, this compound is often produced by the calcination of metal carbonates. This process involves heating metal carbonates to high temperatures, causing them to decompose into metal oxides and carbon dioxide. The metal oxides can then react with carbon dioxide to form this compound. This method is widely used due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Oxido carbonate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form metal oxides and carbon dioxide.

Reduction: It can be reduced to form metal carbonates and oxygen.

Substitution: In some reactions, the carbonate ion can be substituted by other anions, leading to the formation of different compounds.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.

Reduction: Typically involves a reducing agent like hydrogen gas or carbon monoxide.

Substitution: Can occur in the presence of strong acids or bases, which facilitate the exchange of ions.

Major Products Formed:

Oxidation: Metal oxides and carbon dioxide.

Reduction: Metal carbonates and oxygen.

Substitution: Various substituted carbonate compounds depending on the reacting anion.

Wissenschaftliche Forschungsanwendungen

Oxido carbonate has numerous applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other chemical compounds and materials.

Biology: Studied for its role in biomineralization processes and its potential use in medical applications such as drug delivery systems.

Medicine: Investigated for its potential in treating certain medical conditions due to its unique chemical properties.

Industry: Utilized in the production of ceramics, glass, and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of oxido carbonate involves its interaction with other chemical species through its carbonate ions. These ions can participate in various chemical reactions, including acid-base reactions, redox reactions, and coordination chemistry. The molecular targets and pathways involved depend on the specific application and the chemical environment in which this compound is used.

Vergleich Mit ähnlichen Verbindungen

Calcium Carbonate: Widely used in industrial applications and as a dietary supplement.

Magnesium Carbonate: Commonly used in antacids and as a drying agent.

Zinc Carbonate: Used in cosmetics and as a precursor for other zinc compounds.

Uniqueness of Oxido Carbonate: this compound is unique due to its specific chemical structure and reactivity. Unlike simple carbonates, this compound can participate in a broader range of chemical reactions, making it valuable in various scientific and industrial applications. Its ability to form stable complexes with metal ions also distinguishes it from other carbonate compounds.

Eigenschaften

CAS-Nummer |

34099-49-5 |

|---|---|

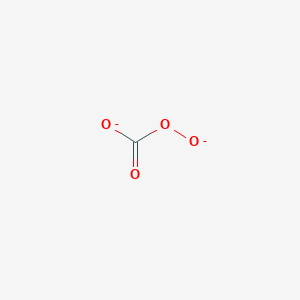

Molekularformel |

CO4-2 |

Molekulargewicht |

76.01 g/mol |

IUPAC-Name |

oxido carbonate |

InChI |

InChI=1S/CH2O4/c2-1(3)5-4/h4H,(H,2,3)/p-2 |

InChI-Schlüssel |

MMCOUVMKNAHQOY-UHFFFAOYSA-L |

Kanonische SMILES |

C(=O)([O-])O[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromo-3,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide](/img/structure/B8454499.png)

![Ethanol,2-(imidazo[1,2-a]pyridin-6-ylamino)-](/img/structure/B8454524.png)

![6-((2-(4-Bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline](/img/structure/B8454571.png)

![2-tert-butyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B8454588.png)

![Tert-butyl 3-(methanesulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8454590.png)